N-benzyl-N-methyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
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Overview
Description
N-benzyl-N-methyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include trifluoromethylating agents, piperidine derivatives, and carboxylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-N-methyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial effects.
1,2,4-Triazolo[4,3-a]pyrazine: Studied for its inhibitory activities toward specific kinases and its potential antiproliferative effects.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Used in the synthesis of energetic materials and studied for its unique chemical properties.
Uniqueness
N-benzyl-N-methyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its trifluoromethyl group, in particular, contributes to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C20H21F3N6O |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21F3N6O/c1-27(13-14-5-3-2-4-6-14)18(30)15-9-11-28(12-10-15)17-8-7-16-24-25-19(20(21,22)23)29(16)26-17/h2-8,15H,9-13H2,1H3 |
InChI Key |
IGDKHJSFOFSIMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
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